Fucosyl-N-acetylglucosaminylasparagine

Übersicht

Beschreibung

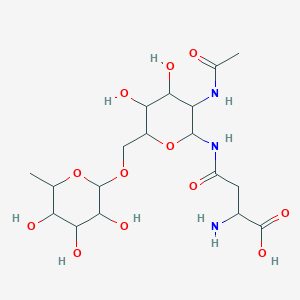

Fucosyl-N-acetylglucosaminylasparagine, commonly abbreviated as Fuc-GlcNAc-Asn, is a glycan structure found on the surface of many glycoproteins . It is present in many biologically important oligosaccharides, such as human milk oligosaccharides, Lewis carbohydrate antigens, and glycans on cell-surface glycoconjugate receptors .

Synthesis Analysis

The synthesis of Fucosyl-N-acetylglucosaminylasparagine involves the use of GH29A α-L-fucosidases. These enzymes have been successfully used to synthesize fucosyl-N-acetylglucosamine disaccharides at 20 to 58% yields .Molecular Structure Analysis

The structure of Fucosyl-N-acetylglucosaminylasparagine consists of fucose, glucosamine, and aspartic acid in molar ratios of approximately 1.0:1.0:1.0 . The fucose is α-linked and in a terminal position .Chemical Reactions Analysis

The chemical reactions involving Fucosyl-N-acetylglucosaminylasparagine are primarily catalyzed by α-L-fucosidases. These enzymes can synthesize a mix of Fuc-α-1,3/1,6-GlcNAc disaccharides using pNPαFuc as a donor and GlcNAc as an acceptor .Wissenschaftliche Forschungsanwendungen

Detection in Human Tumor Cells

Fucosyl residues linked to N-acetylglucosamine were found in large amounts on glycopeptides from the membranes of human tumor cells of neuroectodermal origin but not on membrane glycopeptides from human fibroblasts. This suggests a potential application in cancer research and diagnostics (Santer & Glick, 1983).

Role in Human Embryonic Lung Cells

A study characterized a fucosylated component in human embryonic lung cells, which showed reduced levels in cell lines derived from human tumors. This implies its significance in understanding cellular transformations in cancer (Morton, Klinger, & Steiner, 1982).

Stability in N-linked-type Glycoprotein Metabolism

It was shown that Fucosyl-N-acetylglucosaminylasparagine (FL4c) is a stable end product of N-linked-type glycoprotein metabolism. The study noted that the reduction of FL4c in SV40-transformed human embryonic lung cells indicated differences in membrane glycoprotein catabolism between normal and transformed cells (Steiner & Morton, 1984).

Enzyme Replacement Therapy for Fucosidosis

Research on galaptin-α-L-fucosidase conjugates showed their effectiveness in reducing the accumulation of Fucosyl-N-acetylglucosaminylasparagine in lymphoid cells from a fucosidosis patient. This suggests a potential application in enzyme replacement therapy for fucosidosis (Allen, Ahmed, & Dicioccio, 1990).

Biochemical Properties and Applications

The biochemical properties of fucosylated chondroitin sulfate (FucCS) from sea cucumber were described, highlighting its potential applications in various fields like anticoagulation, anti-inflammation, anticancer, antiviral, and pro-angiogenic activities, as well as in hemodialysis and cellular growth modulation (Pomin, 2014).

Effect on Hydrolysis of N-glycosidic Linkage

A study on the hydrolysis of the N-glycosidic linkage by human glycosylasparaginase revealed that fucose attached to the asparagine-linked N-acetylglucosamine prevents the access of the L-asparagine residue of Fuc-GlcNAc-Asn into the active site of human glycosylasparaginase. This has implications for understanding the mechanisms of fucosylation in humans (Noronkoski & Mononen, 1997).

Synthesis of Fucosyl-N-acetylglucosamine Disaccharides

An α-L-fucosidase from Bacteroides fragilis NCTC9343 was characterized for the synthesis of fucosyl-N-acetylglucosamine disaccharides. This has potential applications in producing biologically important oligosaccharides for infant formulas, prebiotics, and pharmaceuticals (Liu et al., 2020).

miRNA-mediated Regulation in Hepatocarcinoma Cells

A study showed that microRNAs can regulate the expression of Fucosyltransferase 8 (FUT8), which catalyzes the transfer of α1,6-linked fucose to the first N-acetylglucosamine in N-linked glycans. This indicates a role for miRNAs in the regulation of glycosylation machinery in liver tumors (Bernardi et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Fucosyl-N-acetylglucosaminylasparagine has vast potential for infant formulas, prebiotics, and pharmaceutical applications . Future research could focus on understanding the hypoglycemic activity of marine fucosyl-polysaccharides, which is closely related to their structure . Additionally, how L-fucose and serum fucosylation patterns might be used for future clinical diagnostic, prognostic, and therapeutic approaches could be explored .

Eigenschaften

IUPAC Name |

4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O12/c1-5-11(24)14(27)15(28)18(32-5)31-4-8-12(25)13(26)10(20-6(2)22)16(33-8)21-9(23)3-7(19)17(29)30/h5,7-8,10-16,18,24-28H,3-4,19H2,1-2H3,(H,20,22)(H,21,23)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCFWYDAANZTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)N)NC(=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fucosyl-N-acetylglucosaminylasparagine | |

CAS RN |

62203-19-4 | |

| Record name | Fucosyl-N-acetylglucosaminylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062203194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

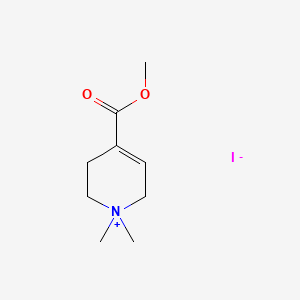

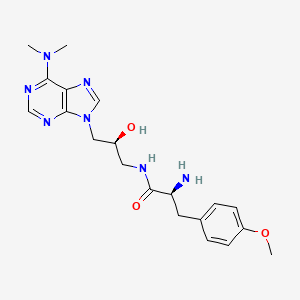

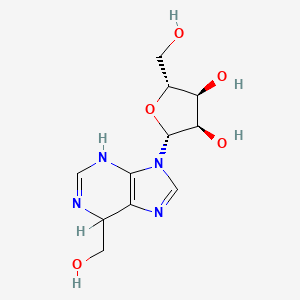

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

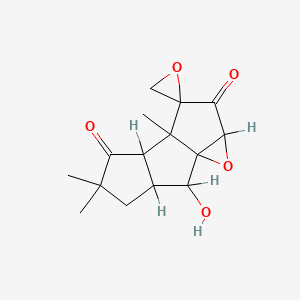

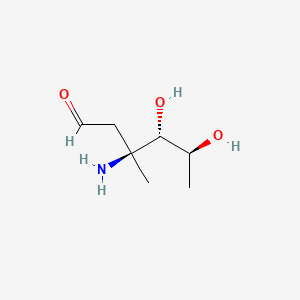

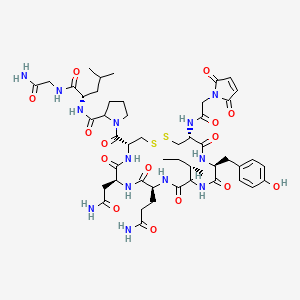

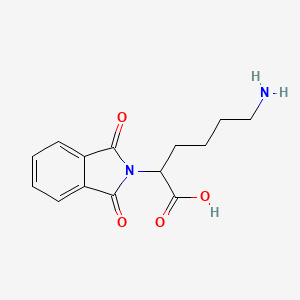

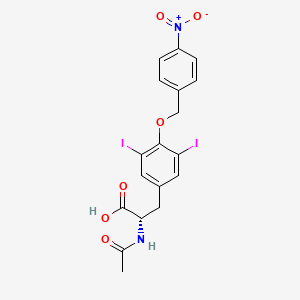

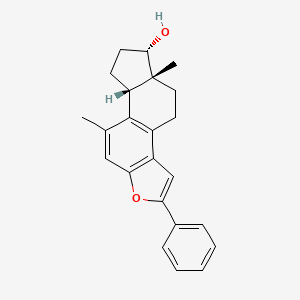

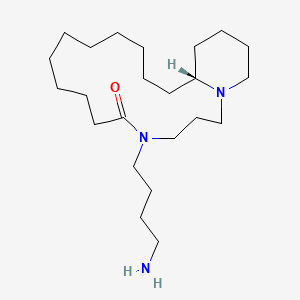

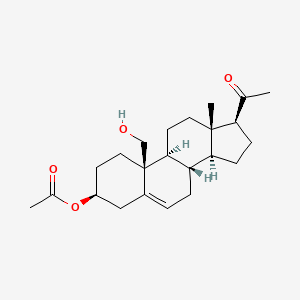

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-7-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1196375.png)

![(2S,5R,6R)-N-[6-[[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide](/img/structure/B1196389.png)